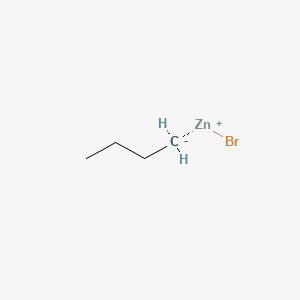

n-Butylzinc bromide

Beschreibung

Eigenschaften

IUPAC Name |

bromozinc(1+);butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJKDARXFAPOY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butylzinc Bromide

Direct Insertion of Zinc Metal into n-Butyl Bromide

The direct oxidative addition of zinc metal into the carbon-bromine bond of n-butyl bromide represents the most straightforward route to n-butylzinc bromide. However, the reaction with unactivated zinc is often sluggish due to a passivating layer of zinc oxide on the metal surface. To overcome this, various methods of zinc activation have been developed to increase the surface area and electronic properties of the metal, thereby facilitating the insertion reaction.

Activated Zinc Preparations for Enhanced Reactivity

To enhance the rate and yield of this compound formation, several techniques for activating the zinc metal are employed. These methods range from the preparation of highly reactive zinc powders to the use of chemical activating agents.

Rieke zinc is a highly reactive form of zinc powder prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process generates a finely divided, high-surface-area zinc powder with enhanced reactivity toward organic halides. While the preparation can be sensitive to batch-to-batch variations, it is a powerful method for synthesizing organozinc reagents from less reactive alkyl bromides. The use of commercial Rieke zinc, however, has been noted to sometimes result in low conversions for primary alkyl bromides even with a large excess of the reagent .

The reactivity of Rieke zinc is not solely dependent on the solid metal particles but is also significantly influenced by the soluble salts present in the supernatant from its preparation. These salts can affect both the reaction rate and the structure of the resulting organozinc product.

In lieu of preparing Rieke zinc, commercially available zinc dust can be activated in situ using various agents.

Iodine (I₂): The addition of catalytic amounts of iodine is a widely used method to activate zinc for the synthesis of alkylzinc bromides. The iodine is believed to react with the zinc surface, removing the passivating oxide layer and creating a more reactive surface for the insertion reaction. This method has proven effective for the preparation of this compound, particularly in polar aprotic solvents. One study demonstrated a 74% yield of this compound in tetrahydrofuran (B95107) (THF) when using zinc dust activated with iodine in the presence of lithium chloride .

Chlorotrimethylsilane (TMSCl): Chlorotrimethylsilane is another effective activating agent. Its role is understood to be twofold: it assists in the removal of the passivating zinc oxide layer and can also aid in the solubilization of the organozinc intermediate from the metal surface after the oxidative addition has occurred. This helps to expose fresh zinc surfaces for continued reaction.

Influence of Solvent Systems on Formation and Yield

The choice of solvent plays a critical role in the synthesis of this compound, affecting the reaction rate, yield, and the solubility of the resulting organozinc species.

Tetrahydrofuran (THF) is a commonly used ethereal solvent for the preparation of organozinc reagents. It is capable of solvating the organozinc species, which is crucial for the reaction to proceed. However, the direct insertion of zinc into unactivated alkyl bromides like n-butyl bromide can be very slow in THF alone, often requiring prolonged heating. The use of activating agents is typically necessary to achieve reasonable reaction times and yields in this solvent. For instance, the aforementioned synthesis using iodine and lithium chloride in THF at 50-55°C for 18 hours resulted in a 74% yield of this compound . Another study involving a cross-coupling reaction reported an 86% yield of the coupled product, implying a high yield for the initial formation of this compound in a 2:1 mixture of THF and N-methyl-2-pyrrolidone (NMP) .

| Activation Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| I₂ / LiCl | THF | 50-55 | 18 | 74 |

| Not specified | THF/NMP (2:1) | 80 | Not specified | Implied high yield (86% for subsequent reaction) |

This table presents selected reported yields for the synthesis of this compound in ethereal solvent systems.

Polar aprotic solvents can significantly accelerate the formation of alkylzinc halides. Their high polarity aids in the dissolution of the organozinc species and can facilitate the oxidative insertion process.

N,N-Dimethylacetamide (DMAc): DMAc is a highly effective solvent for the preparation of alkylzinc bromides from unactivated alkyl bromides using commercially available zinc dust and a catalytic amount of an alkali iodide. The reaction typically proceeds to completion within a few hours at elevated temperatures (70-80°C) .

Dimethylsulfone (DMSO₂): Dimethylsulfone is another polar aprotic solvent, though its use in the synthesis of organozinc reagents is less commonly documented compared to DMAc or DMPU. Its high polarity could potentially facilitate the reaction, but experimental data on its effectiveness for the synthesis of this compound is scarce.

The use of highly polar solvents like DMAc allows for the efficient synthesis of this compound without the need for preparing highly reactive Rieke zinc. However, the high boiling point and coordinating nature of these solvents can sometimes complicate product isolation and subsequent reactions.

| Solvent | Activating Agent | Temperature (°C) | General Observations |

| N,N-Dimethylacetamide (DMAc) | Alkali Iodide | 70-80 | Reaction is reported to be complete in a few hours . |

| N,N-Dimethylpropyleneurea (DMPU) | Alkali Iodide | 70-80 | Mentioned as a suitable solvent for the preparation of functionalized alkylzinc bromides . |

| Dimethylsulfone (DMSO₂) | Not specified | Not specified | Limited specific data available for this application. |

This table summarizes the use of polar aprotic solvents in the synthesis of this compound based on available research findings.

Dioxane-Based Formulations

The use of dioxane in the synthesis of organozinc reagents like this compound is not a widely documented primary method. Tetrahydrofuran (THF) is the most common solvent for both the preparation and commercial supply of this reagent. However, the role of dioxane in organometallic chemistry, particularly with the precursors to organozinc compounds, is noteworthy.

In the context of Grignard reagents, which are often used to prepare organozinc compounds via transmetallation (see section 2.2.2), dioxane plays a crucial role in manipulating the Schlenk equilibrium. wikipedia.orgwikipedia.org The Schlenk equilibrium describes the balance in solution between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R2Mg) and magnesium halide (MgX2) species. wikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The addition of 1,4-dioxane to an ethereal solution of a Grignard reagent causes the precipitation of the magnesium halide as a dioxane adduct (MgX₂(dioxane)₂). wikipedia.orgwikipedia.org This effectively shifts the equilibrium to the right, providing a method to generate halide-free diorganomagnesium compounds. acs.org While this application does not directly produce this compound, it is a key technique for preparing a potential precursor, dibutylmagnesium, which could then be reacted with a zinc halide. This indirect route highlights a potential, albeit multi-step, formulation strategy involving dioxane.

Impact of Alkali Halide Additives on Zinc Insertion Efficiency

The direct insertion of metallic zinc into the carbon-bromine bond of n-butyl bromide is a primary route for synthesizing this compound. However, this reaction can be sluggish. Research has shown that the efficiency of this zinc insertion is dramatically improved by the presence of alkali halide additives, with lithium chloride (LiCl) being the most effective and widely studied. nih.govnih.gov

The beneficial effect of LiCl is attributed to two main functions:

Activation of the Zinc Surface: The zinc metal surface is typically coated with a passivating layer of zinc oxide, which inhibits the reaction. LiCl helps to break down this layer, exposing fresh, reactive zinc metal.

Solubilization of the Organozinc Product: The this compound formed on the metal surface can be poorly soluble and may aggregate, preventing further reaction. LiCl breaks up these aggregates by forming soluble zincate complexes (e.g., n-BuZn(Br)Cl⁻ Li⁺), which then dissolve into the solvent (typically THF). nih.govnih.gov This continuous removal of the product from the metal surface ensures that the reaction proceeds smoothly to high yields.

The presence of LiCl is so crucial that it enables the preparation of a wide range of functionalized organozinc reagents from the corresponding, and more affordable, organic bromides at moderate temperatures (25-50°C). nih.gov Studies have shown that alkylzinc bromides prepared in the presence of LiCl are also more active in subsequent cross-coupling reactions compared to those prepared without the additive. sigmaaldrich.com

| Additive | Precursor | Solvent | Temperature (°C) | Yield (%) |

| LiCl | Alkyl Bromide | THF | 25-50 | High |

| None | Alkyl Bromide | THF | 25-50 | Low to Moderate |

Transmetallation Routes for this compound Generation

Transmetallation, the exchange of an organic group from one metal to another, is a fundamental and widely used method for preparing organozinc reagents when direct insertion is not feasible or desirable. This approach offers a pathway to this compound from more electropositive metals like lithium or magnesium.

From Organolithium Precursors via Salt Metathesis

This compound can be synthesized by reacting n-butyllithium (n-BuLi) with a zinc halide, typically zinc bromide (ZnBr₂). This reaction is a salt metathesis where the butyl group is transferred from the more electropositive lithium to the zinc center.

Reaction: n-BuLi + ZnBr₂ → n-BuZnBr + LiBr

This method is highly efficient due to the favorable thermodynamics of transferring the alkyl group to the less reactive zinc metal. The reaction is typically performed in an ethereal solvent like diethyl ether or THF at low temperatures to control the high reactivity of the n-butyllithium precursor. The resulting solution contains this compound along with the lithium bromide byproduct. For many applications, such as Negishi cross-coupling, the presence of LiBr is tolerated or even beneficial.

From Grignard Reagents and Zinc Halides

A similar and very common transmetallation route involves the reaction of a Grignard reagent, n-butylmagnesium bromide (n-BuMgBr), with a zinc halide. This approach is often preferred over the organolithium route as Grignard reagents are generally less pyrophoric and more compatible with certain functional groups.

Reaction: n-BuMgBr + ZnCl₂ → n-BuZnCl + MgBrCl

The procedure involves the addition of a solution of a zinc halide (ZnCl₂ or ZnBr₂) to a pre-formed solution of the Grignard reagent in THF or diethyl ether. The transmetallation is rapid and typically quantitative. This method is a cornerstone for the preparation of many organozinc reagents, as it provides a reliable route that avoids the potentially harsh conditions of direct zinc insertion. sigmaaldrich.com The choice of zinc halide can influence the final product, yielding either the bromide or chloride variant of the organozinc reagent.

Chemo- and Regioselective Synthesis of Functionalized this compound Derivatives

A significant advantage of organozinc chemistry is the high tolerance of organozinc reagents to a wide array of functional groups, such as esters, nitriles, and amides. This tolerance extends to their synthesis, allowing for the preparation of functionalized this compound derivatives where a functional group is present on the butyl chain itself.

The direct insertion of zinc into a functionalized alkyl bromide is a powerful method for achieving this. While standard zinc insertion can be challenging with sensitive groups, a modified protocol using magnesium turnings in the presence of both ZnCl₂ and LiCl has proven highly effective. acs.orgreddit.com In this method, the more reactive magnesium first inserts into the carbon-bromine bond to form a transient Grignard reagent. This highly reactive intermediate is immediately trapped by the ZnCl₂ present in the mixture, performing an in-situ transmetallation to yield the desired, more stable, functionalized alkylzinc reagent. acs.org

Example Synthesis of an Ester-Functionalized Alkylzinc Reagent:

| Precursor | Reagents | Product | Yield (%) |

|---|---|---|---|

| Ethyl 4-bromobutanoate | Mg, ZnCl₂, LiCl in THF | Ethyl 4-(bromozincio)butanoate | >90 |

This chemo- and regioselective synthesis is highly valuable as it provides access to complex building blocks. The resulting functionalized organozinc reagents can participate in a variety of subsequent reactions, such as copper-mediated acylations or palladium-catalyzed cross-couplings, without the need for protecting the functional group. acs.org This streamlines synthetic pathways to complex molecules.

Spectroscopic and Structural Elucidation of N Butylzinc Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, providing detailed information about the atomic connectivity and chemical environment within a molecule.

Proton (¹H) NMR spectroscopy allows for the identification of the different proton environments in a molecule. For the n-butyl group in n-butylzinc bromide (CH₃CH₂CH₂CH₂ZnBr), four distinct signals corresponding to the four sets of non-equivalent protons are expected.

Due to a lack of readily available, published ¹H NMR data specifically for this compound, the spectrum of 1-bromobutane (B133212) (CH₃CH₂CH₂CH₂Br) can be used as a model to understand the expected splitting patterns and integration ratios. docbrown.infochegg.com The key difference would lie in the chemical shifts (δ), particularly for the protons on the carbon atom directly bonded to the metal (the α-carbon). The zinc atom is significantly more electropositive than bromine, meaning it withdraws less electron density from the adjacent carbon. Consequently, the α-protons in this compound are expected to be significantly more shielded and thus appear at a much lower chemical shift (further upfield) compared to those in 1-bromobutane. docbrown.info

The expected signals for the n-butyl chain would follow predictable spin-spin coupling patterns based on the n+1 rule. docbrown.info The terminal methyl (CH₃) protons would appear as a triplet, being coupled to the adjacent two methylene (B1212753) (CH₂) protons. The two internal methylene groups would appear as complex multiplets (a sextet and a quintet, respectively) due to coupling with protons on both neighboring carbons. uoi.gr The methylene group attached to the zinc atom would appear as a triplet, coupled to the adjacent methylene group. docbrown.info

Table 1: Illustrative ¹H NMR Data for the n-Butyl Group based on 1-Bromobutane Analogy Note: Chemical shifts for this compound, especially for Hᵃ, would be significantly different.

| Protons | Assignment | Expected Multiplicity | Illustrative Chemical Shift (δ, ppm) chegg.com | Integration |

| Hᵃ | -CH₂-ZnBr | Triplet (t) | ~0.5 - 1.0 (Estimated) | 2H |

| Hᵇ | -CH₂-CH₂ZnBr | Multiplet (m) | 1.85 | 2H |

| Hᶜ | CH₃-CH₂- | Multiplet (m) | 1.45 | 2H |

| Hᵈ | CH₃- | Triplet (t) | 0.95 | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals would be expected, one for each of the four non-equivalent carbon atoms in the n-butyl chain.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. The spectrum of 1-bromobutane can again serve as a reference point. uoi.grdocbrown.info The most significant difference is anticipated for the α-carbon (Cᵃ), which is directly attached to the zinc atom. Due to the electropositive nature of zinc compared to bromine, this carbon atom would be substantially shielded, resulting in a pronounced upfield shift (lower ppm value) in the spectrum. docbrown.info

Table 2: Illustrative ¹³C NMR Data for the n-Butyl Group based on 1-Bromobutane Analogy Note: The chemical shift for Cᵃ in this compound is expected to be significantly upfield from the value shown.

| Carbon | Assignment | Illustrative Chemical Shift (δ, ppm) chegg.com |

| Cᵃ | -C H₂-ZnBr | < 33 (Estimated) |

| Cᵇ | -C H₂-CH₂ZnBr | 34.7 |

| Cᶜ | CH₃-C H₂- | 21.4 |

| Cᵈ | C H₃- | 13.2 |

Heteronuclear NMR studies can provide crucial information about the interaction of this compound with other species in solution.

⁷Li NMR for Lithium Interactions: Organozinc halides are often prepared or used in the presence of lithium salts, such as lithium chloride (LiCl), which can break down zinc-halide aggregates and enhance solubility and reactivity. nih.gov In such systems, ⁷Li NMR spectroscopy would be a powerful tool to investigate the solution-state structure. The chemical shift of ⁷Li is sensitive to its coordination environment, and this technique could be used to identify the formation of mixed aggregates or lithium zincate "ate" complexes, where the lithium cation is associated with an anionic butylzinc species (e.g., [n-BuZnBrCl]⁻Li⁺). rsc.orgscielo.br

³¹P NMR for Phosphine (B1218219) Ligands: In many catalytic applications, such as palladium-catalyzed cross-coupling reactions, phosphine ligands are present in the reaction mixture. acs.org ³¹P NMR spectroscopy is highly effective for studying the coordination of these ligands. wikipedia.org If this compound were to interact with a phosphine ligand, the coordination to the Lewis acidic zinc center would perturb the electronic environment of the phosphorus atom. This would result in a change in the ³¹P chemical shift, typically a downfield shift, and potentially provide insight into the nature and strength of the interaction. acs.orgresearchgate.net

Mass Spectrometry Investigations

Mass spectrometry (MS) is a vital analytical technique for identifying the components of a mixture and elucidating the structure of individual species by analyzing their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. It is particularly well-suited for analyzing polar and charged organometallic species that may exist in solution. researchgate.net

When analyzing a solution of this compound, ESI-MS would be expected to detect various charged species that are part of the complex Schlenk equilibrium. While neutral species like the monomer (n-BuZnBr) or dimer [(n-BuZnBr)₂] would not be directly observed, ESI-MS is highly sensitive to anionic zincate complexes. nih.govacs.org Studies on related organozinc systems have shown the formation of higher-order zincates. nih.gov Therefore, one might expect to observe ions such as [n-BuZnBr₂]⁻ or aggregates formed with co-solvents or salts, for example, [n-Bu₂ZnBr]⁻. It is important to note that ESI-MS preferentially detects ionic species, which may exist in equilibrium with more abundant neutral species in the actual solution. nih.gov

Table 3: Hypothetical Ions Potentially Observable in the ESI-MS of an this compound Solution

| Ion Formula | Description |

| [C₄H₉ZnBr₂]⁻ | Anionic zincate complex |

| [(C₄H₉)₂ZnBr]⁻ | Dibutylzincate complex |

| [C₄H₉Zn₂Br₃]⁻ | Dinuclear zincate complex |

| [C₄H₉ZnBrCl]⁻ | Mixed halide zincate (if LiCl is present) |

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is used to determine the structure of an ion by fragmenting it through collisions with an inert gas. A specific ion of interest (a precursor ion) identified in the initial MS scan is selected and then subjected to energetic collisions, causing it to break apart into smaller product ions.

Applying CID to ions generated from an this compound solution would provide confirmation of their composition. For instance, selecting the precursor ion [n-BuZnBr₂]⁻ and subjecting it to CID would likely result in the loss of neutral fragments. The observed fragmentation pathways would help to confirm the connectivity of the atoms within the precursor ion. acs.org This technique is essential for distinguishing between isomers and confirming the structure of complex organometallic aggregates. acs.org

Table 4: Illustrative CID Fragmentation Pathways for Hypothetical this compound-Derived Ions

| Precursor Ion (m/z) | Potential Neutral Loss | Product Ion |

| [n-BuZnBr₂]⁻ | ZnBr₂ | [n-Bu]⁻ |

| [n-BuZnBr₂]⁻ | Butene (C₄H₈) | [HZnBr₂]⁻ |

| [(n-Bu)₂ZnBr]⁻ | Butane (C₄H₁₀) | [C₄H₈ZnBr]⁻ |

| [(n-Bu)₂ZnBr]⁻ | n-BuZnBr | [n-Bu]⁻ |

Aggregative Behavior and Solution-Phase Structures

The structure of this compound in solution is not static; it exists in a dynamic equilibrium between different aggregated forms. This behavior is profoundly influenced by the nature of the solvent employed.

Monomeric versus Tetrameric Forms in Various Solvents

In non-coordinating, apolar solvents such as benzene (B151609), this compound predominantly exists as a tetrameric aggregate . This structural motif is analogous to that observed for other alkylzinc halides, such as ethylzinc (B8376479) chloride and bromide, for which cryoscopic molecular weight determinations in benzene have confirmed a tetrameric structure. This aggregation is driven by the desire of the electron-deficient zinc centers to achieve a higher coordination number through the formation of halide bridges. In the tetrameric structure, the four zinc atoms and four bromine atoms are proposed to form a cubane-like core, with the n-butyl groups extending outwards.

Conversely, in coordinating solvents like tetrahydrofuran (B95107) (THF), the tetrameric structure is disrupted. The solvent molecules, acting as Lewis bases, coordinate to the zinc centers, breaking the halide bridges that hold the aggregate together. This leads to the formation of lower-order species, predominantly monomeric or potentially dimeric forms of this compound. The equilibrium between the tetrameric and monomeric forms is therefore highly dependent on the solvating power of the medium.

Table 1: Aggregative Behavior of this compound in Different Solvents

| Solvent | Polarity | Coordinating Ability | Predominant Form |

|---|---|---|---|

| Benzene | Nonpolar | Non-coordinating | Tetrameric |

| Tetrahydrofuran (THF) | Polar | Coordinating | Monomeric/Dimeric |

Influence of Coordinating Solvents on Aggregation Equilibria

Coordinating solvents play a pivotal role in modulating the aggregation equilibria of this compound. The extent to which the equilibrium is shifted from the tetrameric to the monomeric form is directly related to the donor strength and concentration of the solvent.

Strongly coordinating solvents, such as tetrahydrofuran (THF) and dioxane, effectively solvate the zinc centers, leading to a significant shift in the equilibrium towards the monomeric species. The oxygen atoms in these ether-based solvents donate lone pairs of electrons to the empty orbitals of the zinc atom, forming stable solvent-coordinated monomers. This interaction weakens the intermolecular zinc-bromide bridges that are characteristic of the tetrameric aggregate.

The general equilibrium can be represented as:

[ (n-BuZnBr)₄ ] + 4n Solvent ⇌ 4 [ n-BuZn(Solvent)ₙBr ]

The position of this equilibrium is influenced by factors such as the specific coordinating solvent used, its concentration, and the temperature. While detailed quantitative studies on the thermodynamics of this equilibrium for this compound are not extensively documented, the qualitative trend is well-established in the broader context of organozinc halide chemistry. The disruption of the aggregate structure by coordinating solvents is a key factor in enhancing the reactivity of organozinc reagents in many chemical transformations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the functional group analysis of this compound, providing insights into its molecular vibrations. The IR spectrum of this compound can be analyzed by considering the characteristic absorption bands of its constituent parts: the n-butyl group and the carbon-zinc-bromine moiety.

The vibrations associated with the n-butyl group are readily identifiable and are similar to those found in n-butyl bromide. These include:

C-H Stretching Vibrations: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butyl chain.

C-H Bending Vibrations: Absorptions corresponding to the bending (scissoring, wagging, and twisting) of the C-H bonds appear in the fingerprint region, typically between 1375 cm⁻¹ and 1465 cm⁻¹.

Of particular interest in the IR spectrum of this compound are the vibrations involving the zinc atom, as these distinguish it from its organic halide precursor. These vibrations are typically found in the far-infrared region due to the heavier masses of the zinc and bromine atoms and the lower force constants of the C-Zn and Zn-Br bonds.

C-Zn Stretching Vibration: The stretching vibration of the carbon-zinc bond is expected to appear in the range of 500-600 cm⁻¹. The precise frequency can be influenced by the coordination state of the zinc atom.

Zn-Br Stretching Vibration: The zinc-bromine stretching vibration is anticipated at lower frequencies, generally in the region of 200-300 cm⁻¹.

The identification of these low-frequency modes often requires the use of far-infrared spectroscopy or Raman spectroscopy. The positions of these bands can provide valuable information about the geometry and coordination environment of the zinc center in both the aggregated and monomeric forms of the compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in n-butyl) | Stretching | 2850 - 2960 |

| C-H (in n-butyl) | Bending | 1375 - 1465 |

| C-Zn | Stretching | 500 - 600 |

| Zn-Br | Stretching | 200 - 300 |

Reactivity and Mechanistic Foundations of N Butylzinc Bromide Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

N-Butylzinc bromide is a prominent organozinc reagent utilized extensively in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its utility is most pronounced in the palladium-catalyzed Negishi cross-coupling, a versatile and functional-group-tolerant method for constructing complex organic molecules.

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org this compound serves as a key nucleophilic partner in these transformations, enabling the formation of bonds between an sp³-hybridized butyl group and various sp³-, sp²-, and sp-hybridized carbon centers. wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetallation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The formation of sp³-sp³ carbon-carbon bonds via the cross-coupling of this compound with unactivated alkyl electrophiles represents a significant challenge in organic synthesis, primarily due to competing side reactions such as β-hydride elimination. However, advancements in catalyst design have enabled these transformations to proceed with high efficiency. A high-yielding cross-coupling reaction of unactivated alkyl bromides (possessing β-hydrogens) with alkylzinc halides, including this compound, has been successfully achieved at room temperature using a palladium catalyst system featuring an N-heterocyclic carbene (NHC) ligand. acs.org

Research has demonstrated that bulky NHC precursors, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), are crucial for achieving high yields (75–85%) in the coupling of 1-bromo-3-phenylpropane with this compound. acs.org The steric bulk of the ligand is believed to facilitate the desired reductive elimination step while suppressing unwanted side reactions. These optimized conditions have proven effective for a range of alkyl bromides and alkylzinc halides bearing common functional groups like amides, nitriles, and esters. acs.org The identification of higher-order zincates as the active transmetalating species in alkyl-alkyl couplings has further refined the mechanistic understanding of these reactions. core.ac.uk

The palladium-catalyzed Negishi coupling of this compound with sp²-hybridized centers, such as those in aryl and vinyl halides or triflates, is a more common and highly efficient transformation for creating C(sp³)-C(sp²) bonds. scientificlabs.com This reaction is widely applied in the synthesis of alkylated aromatic and olefinic compounds. A variety of palladium catalysts effectively promote the coupling of secondary alkylzinc halides with a broad range of aryl bromides and activated aryl chlorides, highlighting the robustness of this methodology. organic-chemistry.org

The reaction tolerates a wide array of functional groups on the aromatic or vinyl partner, including esters, nitriles, and aldehydes. nih.govmit.edu For instance, the coupling of n-decylzinc iodide (a close analogue of this compound) with electron-rich and electron-poor aryl bromides proceeds efficiently, although the choice of catalyst, such as PdCl₂(dppf), can be critical for achieving high conversion and selectivity. nih.gov Furthermore, the development of Barbier-Negishi protocols allows for the coupling of secondary alkyl bromides with aryl and alkenyl triflates and nonaflates at room temperature, expanding the scope of accessible electrophiles. nih.gov

Lithium halide additives, such as lithium bromide (LiBr) and lithium chloride (LiCl), play a crucial mechanistic role in enhancing the efficiency of Negishi cross-coupling reactions involving this compound. These salts are not merely spectator ions; they actively participate in the reaction by altering the structure and reactivity of the organozinc reagent. illinois.edu The presence of LiBr has been shown to be essential for the conversion of some organozincs, acting as an "On/Off switch" for the coupling reaction. core.ac.uk

The primary function of lithium halides is to break down organozinc aggregates and form higher-order zincates (e.g., RZnX₂⁻ or RZnX₃²⁻). core.ac.ukillinois.edu These anionic zincate species are significantly more nucleophilic and, therefore, more reactive in the transmetallation step of the catalytic cycle than the neutral organozinc halide. Mass spectrometry studies have suggested that an alkyltribromozincate is a key active transmetalating species. illinois.edu

Furthermore, in reactions involving electron-rich aryl bromides, LiBr promotes coupling with this compound (BuZnBr). researchgate.netnih.gov It is proposed that the bromide from LiBr forms inorganic zincates, which prevents the deactivation or poisoning of the electron-rich Pd(0) catalyst by zinc bromide (ZnBr₂), a common byproduct. researchgate.netnih.gov This is particularly important as exogenous ZnBr₂ can shut down the catalytic cycle. researchgate.netnih.gov

The choice of ligand and palladium precursor is paramount in dictating the success and selectivity of the Negishi coupling with this compound. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetallation, and reductive elimination.

For challenging sp³-sp³ couplings, bulky N-heterocyclic carbene (NHC) ligands paired with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ have proven superior. acs.org The steric hindrance provided by ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene) is essential for promoting the desired C-C bond formation over β-hydride elimination. acs.org

In C(sp³)-C(sp²) couplings, biaryldialkylphosphine ligands have been developed to provide high yields and excellent selectivity. A notable example is CPhos, a ligand bearing ortho,ortho'-dimethylamino substituents, which gives superior results compared to other biarylphosphine ligands like SPhos, RuPhos, and XPhos in the coupling of secondary alkylzinc halides with aryl bromides. nih.govmit.edu CPhos effectively promotes the reductive elimination step relative to the undesired β-hydride elimination pathway. nih.govmit.edu Additionally, chelating phosphine (B1218219) ligands containing an electron-deficient olefin have been shown to facilitate both oxidative addition and rapid reductive elimination, enabling efficient coupling at ambient temperatures. organic-chemistry.org

The following table summarizes the performance of various catalyst systems in Negishi couplings involving alkylzinc reagents.

| Catalyst Precursor | Ligand | Electrophile Type | Key Observation | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃, Pd(OAc)₂, or PdBr₂ | IPr·HCl (NHC) | Alkyl Bromide (sp³) | High yields (75–85%) for sp³-sp³ coupling at room temperature; bulky ligand is critical. | acs.org |

| Pd(OAc)₂ | CPhos | Aryl Bromide (sp²) | Superior to other biarylphosphine ligands (SPhos, XPhos) for promoting reductive elimination over β-hydride elimination. | nih.gov |

| PdCl₂(dppf) | dppf | Aryl Bromide (sp²) | Effectively couples n-decylzinc iodide with full consumption of the aryl halide. | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ (+ TMEDA) | Aryl Bromide (sp²) | In the presence of the additive TMEDA, provides full conversion and excellent chemoselectivity. | nih.gov |

| Palladium Catalyst | Phosphine-Olefin Ligand | Aryl Halide (sp²) | Chelating π-acceptor ligand enables fast reaction rates at mild conditions, overcoming β-hydride elimination. | organic-chemistry.org |

The solvent system plays a critical activating role in the Negishi cross-coupling of this compound. While tetrahydrofuran (B95107) (THF) is a common solvent, the addition of highly polar, coordinating co-solvents is often necessary, particularly for less reactive alkyl-alkyl couplings. core.ac.uk

N,N-Dimethylimidazolidinone (DMI), a polar aprotic co-solvent, is frequently used to activate the organozinc reagent. It is believed that DMI coordinates to the zinc center, polarizing the carbon-zinc bond. core.ac.uk This polarization increases the nucleophilicity of the butyl group, thereby accelerating the rate of transmetallation. For many alkyl-alkyl Negishi couplings, the use of a THF/DMI co-solvent system is essential for the reaction to proceed. core.ac.uk Similarly, a THF/NMP (N-methyl-2-pyrrolidone) mixture has been employed for room-temperature couplings. acs.org

Interestingly, the requirement for a polar co-solvent can be circumvented if the active higher-order zincate species is pre-formed. Research has shown that a pre-formed zincate can undergo cross-coupling directly in THF without the need for DMI, providing further evidence that the role of the co-solvent is to facilitate the formation of these more reactive species in situ. core.ac.uk The polarity of the solvent also generally influences reactivity, with more polar solvents promoting the transmetalation of less reactive organozinc species. illinois.edu

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for activating otherwise unreactive chemical bonds, and this compound is a competent coupling partner in many of these transformations. The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse mechanistic pathways, including those involving radical intermediates or polar, two-electron processes. rsc.orgresearchgate.net This versatility enables the use of challenging electrophiles in cross-coupling reactions.

The activation of C(sp³)–N bonds in strained ring systems like aziridines represents a significant challenge in cross-coupling chemistry. Nickel catalysis has enabled the first successful cross-coupling of non-allylic and non-benzylic C(sp³)–N bonds in aziridines with organozinc reagents. princeton.edunih.gov Initial studies focused on styrenyl aziridines, where the phenyl group provides electronic activation for the ring-opening. princeton.edu In these reactions, a catalytic system comprising an air-stable Ni(II) precursor and an electron-deficient olefin ligand, such as dimethyl fumarate, facilitates the regioselective formation of β-substituted amines. princeton.edu

A key breakthrough was the development of a directing-group strategy to enable the coupling of simple, unactivated alkyl aziridines. A specially designed N-protecting group, the cinsyl (Cn) group, which contains an electron-deficient olefin, was found to be crucial. princeton.edunih.gov The proposed mechanism involves the initial coordination of the nickel catalyst to the olefin moiety of the cinsyl group. This intramolecular direction facilitates the oxidative addition of the nickel into the less sterically hindered C–N bond of the aziridine (B145994), forming a nickelacycle intermediate. Subsequent transmetalation with the organozinc reagent, such as this compound, and reductive elimination furnishes the alkylated product. princeton.edu This directed approach overcomes the high activation barrier associated with C–N bond cleavage in unactivated systems and controls the regioselectivity of the ring-opening.

| Entry | Aziridine Substrate | Organozinc Reagent | Product | Yield (%) |

| 1 | N-Ts-2-phenylaziridine | Et₂Zn | N-Ts-1-phenyl-propyl-2-amine | 89 |

| 2 | N-Ts-2-(p-MeO-Ph)aziridine | Me₂Zn | N-Ts-1-(p-MeO-Ph)-ethyl-2-amine | 95 |

| 3 | N-Cn-2-methylaziridine | (c-Hex)₂Zn | N-Cn-2-cyclohexyl-propyl-1-amine | 78 |

| 4 | N-Cn-2,3-cis-dimethylaziridine | n-Bu₂Zn | N-Cn-3-methyl-heptan-2-amine | 71 |

| 5 | N-Cn-cyclohexene oxide aziridine | Ph₂Zn | N-Cn-trans-2-phenylcyclohexylamine | 85 |

Data adapted from studies on nickel-catalyzed aziridine alkylation, illustrating the scope with various organozinc reagents. princeton.eduprinceton.edu Entry 4 demonstrates the successful coupling of an n-butyl group.

The cleavage of robust C–O bonds in esters for cross-coupling reactions is a synthetically valuable but challenging transformation. Nickel catalysts, particularly those supported by electron-rich phosphine ligands, have been shown to effectively cleave the acyl C–O bond of aryl esters, enabling their use as aryl electrophiles. A significant application of this strategy is the decarbonylative alkylation of phenyl esters with alkylzinc bromides.

In this transformation, the nickel(0) catalyst is believed to undergo oxidative addition into the acyl C–O bond of the phenyl ester. The resulting acylnickel(II) intermediate can then undergo decarbonylation (loss of carbon monoxide) to form an arylnickel(II) species. This intermediate then participates in a standard cross-coupling cycle involving transmetalation with an alkylzinc reagent, like this compound, and subsequent reductive elimination to yield the final alkylated arene product. This method allows for the direct replacement of an ester functional group with an alkyl chain, including those bearing various functionalities. The reaction demonstrates broad scope with respect to both the aryl ester and the alkylzinc bromide.

| Entry | Aryl Phenyl Ester | Alkylzinc Bromide | Product | Yield (%) |

| 1 | Phenyl benzoate | n-Pentylzinc bromide | n-Pentylbenzene | 85 |

| 2 | Phenyl 4-methoxybenzoate | n-Pentylzinc bromide | 1-methoxy-4-pentylbenzene | 89 |

| 3 | Phenyl 2-naphthoate | iso-Butylzinc bromide | 2-isobutylnaphthalene | 78 |

| 4 | Phenyl 4-acetylbenzoate | n-Pentylzinc bromide | 1-(4-pentylphenyl)ethan-1-one | 81 |

| 5 | Phenyl 1-naphthoate | This compound | 1-butylnaphthalene | 82 |

Data illustrating the scope of the nickel-catalyzed decarbonylative alkylation of phenyl esters with various alkylzinc bromides.

A critical aspect of nickel-catalyzed cross-coupling is the ability to control stereochemistry. Unlike many reactions that proceed through radical intermediates leading to racemization (stereoablative), certain nickel-catalyzed reactions of enantioenriched starting materials are stereospecific. acs.org This is particularly evident in the Negishi cross-coupling of chiral secondary benzylic electrophiles, such as esters and ethers. acs.org

This stereospecificity contrasts with stereoconvergent processes, where a racemic starting material is converted into a single, enantioenriched product enantiomer through the influence of a chiral catalyst. mit.eduorganic-chemistry.org In stereospecific reactions, the chirality of the product is directly dependent on the chirality of the starting material.

| Entry | Chiral Benzylic Acetate (B1210297) (ee) | Organozinc Reagent | Product (ee) | Stereochemical Outcome |

| 1 | (S)-1-phenylethyl acetate (95%) | Me₂Zn | (R)-1,1-diphenylethane (94%) | Inversion |

| 2 | (S)-1-(naphthalen-1-yl)ethyl acetate (96%) | n-Bu₂Zn | (R)-1-(naphthalen-1-yl)pentane (95%) | Inversion |

| 3 | (R)-1-(thiophen-2-yl)ethyl acetate (92%) | Et₂Zn | (S)-2-(1-propyl)thiophene (91%) | Inversion |

| 4 | (S)-1-phenylpropyl acetate (97%) | Ph₂Zn | (R)-1,1-diphenylpropane (96%) | Inversion |

Representative data illustrating the stereospecific nature of nickel-catalyzed Negishi couplings of chiral benzylic esters, proceeding with inversion of configuration. acs.org

Copper-Catalyzed Reactions

Copper catalysts offer a distinct reactivity profile compared to nickel and palladium, often favoring polar and single-electron transfer pathways. In reactions with organozinc reagents like this compound, copper catalysis is particularly renowned for its ability to promote highly regioselective conjugate additions to α,β-unsaturated systems.

One of the most important transformations involving this compound and copper catalysts is the 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds (enones). While organozinc reagents alone typically favor 1,2-addition to the carbonyl carbon, the addition of a catalytic amount of a copper(I) salt completely shifts the regioselectivity to favor the 1,4-adduct. nih.govorganic-chemistry.orgnih.gov

The mechanism is believed to involve a rapid transmetalation step where this compound reacts with the copper(I) catalyst to form a transient organocopper species, often referred to as a Gilman-type cuprate (B13416276) in situ. This "softer" organocopper reagent has a greater propensity to attack the "softer" electrophilic β-carbon of the enone system. The reaction proceeds through the formation of a copper-enolate intermediate after the butyl group has been transferred. This intermediate is then protonated during aqueous workup to yield the final β-butylated ketone. Kinetic and theoretical studies on related systems using dialkylzinc reagents suggest that the catalytically active species can be complex, involving multiple metal centers, and that the turnover-limiting step can be the transmetalation from a zinc-enone complex to the copper center. ntu.ac.uk This mechanistic pathway ensures high regioselectivity for 1,4-addition over the competing 1,2-addition, making it a cornerstone reaction in organic synthesis.

| Entry | α,β-Unsaturated Ketone | Reagent System | Product | Regioselectivity (1,4:1,2) | Yield (%) |

| 1 | Cyclohex-2-en-1-one | n-BuZnBr , CuBr·SMe₂ (cat.) | 3-butylcyclohexan-1-one | >99:1 | 95 |

| 2 | Chalcone | n-BuZnBr , CuBr·SMe₂ (cat.) | 1,3-diphenylheptan-1-one | >99:1 | 88 |

| 3 | 4-phenylbut-3-en-2-one | n-BuZnBr , CuBr·SMe₂ (cat.) | 4-phenyloctan-2-one | >98:2 | 91 |

| 4 | Cyclopent-2-en-1-one | n-BuZnBr , CuBr·SMe₂ (cat.) | 3-butylcyclopentan-1-one | >99:1 | 93 |

Illustrative data for the copper-catalyzed 1,4-conjugate addition of this compound to various enones, highlighting the high regioselectivity.

Other Synthetic Transformations

Beyond catalyzed cross-coupling reactions, this compound participates in fundamental organometallic transformations, most notably the direct addition to carbonyl compounds. The reactivity in these uncatalyzed or Lewis acid-promoted reactions serves as a baseline to highlight the profound impact of transition metal catalysts.

In the absence of a copper catalyst, the addition of this compound to aldehydes and ketones proceeds predominantly via a 1,2-addition pathway. khanacademy.orglibretexts.org The nucleophilic butyl group directly attacks the electrophilic carbonyl carbon. This reaction, analogous to the Grignard reaction, follows a polar mechanism where the C-Zn bond adds across the C=O double bond. The initial product is a zinc alkoxide, which upon acidic or aqueous workup, is protonated to yield the corresponding secondary or tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com The preference for 1,2-addition in the absence of copper underscores the crucial role of the catalyst in directing the regiochemical outcome of the reaction with α,β-unsaturated substrates.

| Entry | Carbonyl Compound | Reagent | Product | Yield (%) |

| 1 | Benzaldehyde | n-BuZnBr | 1-phenylpentan-1-ol | 92 |

| 2 | Cyclohexanone | n-BuZnBr | 1-butylcyclohexan-1-ol | 85 |

| 3 | Acetophenone | n-BuZnBr | 2-phenylhexan-2-ol | 88 |

| 4 | Butanal | n-BuZnBr | Octan-4-ol | 90 |

Typical yields for the 1,2-addition of this compound to various aldehydes and ketones.

Addition Reactions to Carbonyl Compounds (e.g., Aldehydes)

The addition of organozinc reagents like this compound to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack by the butyl group of the organozinc reagent. This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. Subsequent workup protonates the resulting zinc alkoxide to yield a secondary alcohol.

The reactivity of organozinc halides in these additions can be influenced by the solvent and the presence of chelating ligands. Studies on butylzinc cations in the gas phase have shown that while microsolvated ions tend to lose solvent molecules, chelated complexes undergo reactions such as the elimination of butene. This suggests that chelation can activate the organozinc compound, a principle that is relevant to its solution-phase reactivity in nucleophilic additions to aldehydes.

Enantioselective Additions and Chiral Ligand Design

Achieving enantioselectivity in the addition of organozinc reagents to prochiral aldehydes is a significant area of research. While much of the foundational work has been conducted with dialkylzinc reagents, the principles are applicable to organozinc halides like this compound. The strategy involves the use of a stoichiometric or, more commonly, a catalytic amount of a chiral ligand that coordinates to the zinc atom. This coordination generates a chiral environment around the metal center, which then directs the nucleophilic attack of the butyl group to one of the two enantiotopic faces of the carbonyl group.

The design of effective chiral ligands is crucial for high enantioselectivity. A wide variety of ligands have been developed, often featuring bidentate or tridentate coordination motifs. Common structural classes include:

β-Amino alcohols: These are among the most successful ligands, with examples like (-)-N,N-dibutylnorephedrine (DBNE) and derivatives of proline.

Chiral diols: Ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol) have proven effective.

Carbohydrate-based ligands: These offer a scaffold with multiple stereocenters that can be modified to fine-tune the catalytic activity and selectivity.

The general mechanism involves the formation of a chiral zinc-ligand complex. The aldehyde then coordinates to this complex in a way that minimizes steric interactions, predisposing it to attack from a specific face.

Table 1: Representative Chiral Ligands for Enantioselective Organozinc Additions

| Ligand Class | Example Ligand | Typical Substrate |

| β-Amino Alcohols | (-)-N,N-dibutylnorephedrine (DBNE) | Benzaldehyde |

| Chiral Diols | (R)-BINOL | Aromatic and Aliphatic Aldehydes |

| Carbohydrate-based | Fructose-derived β-amino alcohols | Aromatic and Aliphatic Aldehydes |

This table illustrates ligand classes that are effective for dialkylzinc additions and whose design principles are relevant for developing systems for this compound.

Control of Diastereoselectivity

When the carbonyl compound itself contains a stereocenter, the addition of this compound can lead to the formation of diastereomers. Controlling the diastereoselectivity of this process is critical in complex molecule synthesis. For aldehydes with an existing chiral center at the α- or β-position, the stereochemical outcome is often predicted by models such as the Felkin-Anh or Cram chelation models.

The Felkin-Anh model predicts the outcome for non-chelating organometallic reagents, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance. However, organozinc reagents can be manipulated to favor a chelation-controlled pathway. If the α- or β-substituent on the aldehyde is a Lewis basic group (e.g., an alkoxy or benzyloxy group), the zinc atom of this compound can coordinate to both the carbonyl oxygen and the heteroatom of the substituent. This forms a rigid, five- or six-membered cyclic transition state, forcing the butyl group to attack from a specific face, often leading to the "anti-Felkin" or syn-product. This chelation control can override the stereoselectivity predicted by the Felkin-Anh model, providing a powerful tool for selectively generating a desired diastereomer. For instance, additions of vinylic zinc bromide reagents to α-chiral aldehydes have demonstrated that when the aldehyde possesses an alkoxy group, chelation-controlled adducts predominate.

Tandem and Multicomponent Reactions

This compound and related alkylzinc halides are valuable reagents in tandem and multicomponent reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

Blaise Reaction and Its Elaboration

The Blaise reaction is a classic organic reaction that involves the addition of an organozinc intermediate to a nitrile to form a β-enamino ester or, after acidic hydrolysis, a β-ketoester. researchgate.netresearchgate.net It is important to note that the organozinc reagent in the Blaise reaction is not a pre-formed alkylzinc halide like this compound. Instead, it is generated in situ from the reaction of zinc metal with an α-haloester. researchgate.netresearchgate.net

The mechanism proceeds via the formation of a Reformatsky-like reagent, an organozinc bromide enolate, from the α-bromoester and zinc. researchgate.net This nucleophilic enolate then attacks the electrophilic carbon of the nitrile. The resulting intermediate is a metalloimine, which upon aqueous workup yields the β-enamino ester. researchgate.net Subsequent treatment with acid hydrolyzes the enamine to the corresponding β-ketoester. researchgate.net

While this compound is not the initiating reagent in the traditional Blaise reaction, the fundamental transformation involves the addition of an organozinc species to a nitrile, which is a reaction class that organozinc halides can participate in under different contexts.

Multicomponent Mannich Reactions with Alkylzinc Bromides

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a carbon nucleophile. The use of organometallic reagents like alkylzinc bromides as the nucleophile has significantly expanded the scope of this reaction. researchgate.netbeilstein-journals.orgnih.gov

In this process, this compound can serve as the nucleophilic partner, reacting with an iminium ion that is formed in situ from the condensation of an aldehyde and an amine. This three-component coupling allows for the straightforward synthesis of α-branched amines. researchgate.netbeilstein-journals.orgnih.gov

Research has shown that heteroleptic organozinc compounds, including those derived from n-butyl bromide and zinc dust, are effective in these reactions. researchgate.netbeilstein-journals.orgnih.gov A crucial finding is that the presence of a stoichiometric amount of lithium chloride (LiCl) is often essential for the efficiency of the coupling when conducted in solvents like tetrahydrofuran (THF). researchgate.netbeilstein-journals.orgnih.gov The reaction is applicable to a variety of primary, secondary, and tertiary organozinc reagents and is compatible with various secondary amines and aromatic aldehydes. researchgate.netbeilstein-journals.orgnih.gov Interestingly, in the presence of LiCl in THF, primary organozinc bromides have been observed to be more reactive than secondary ones, a reversal of the trend seen with organozinc iodides in acetonitrile. researchgate.netbeilstein-journals.orgnih.gov

Table 2: Scope of the Multicomponent Mannich Reaction with Alkylzinc Bromides researchgate.netbeilstein-journals.orgnih.gov

| Organozinc Reagent | Amine | Aldehyde | Solvent/Additive | Product Type |

| This compound | Piperidine | Benzaldehyde | THF / LiCl | α-Butyl-α-phenylmethylpiperidine |

| sec-Butylzinc bromide | Morpholine | 4-Chlorobenzaldehyde | THF / LiCl | α-(sec-Butyl)-α-(4-chlorophenyl)methylmorpholine |

| Isobutylzinc bromide | Pyrrolidine | 4-Methoxybenzaldehyde | THF / LiCl | α-(Isobutyl)-α-(4-methoxyphenyl)methylpyrrolidine |

Electrophilic Amination Reactions

Electrophilic amination involves the formation of a C-N bond through the reaction of a carbon nucleophile with an electrophilic nitrogen source. Organozinc halides, including this compound, can serve as the carbon nucleophile in these transformations. This "umpolung" or reverse-polarity approach is a powerful alternative to traditional methods that use nitrogen nucleophiles.

Several methodologies have been developed for the electrophilic amination of organozinc reagents. One approach utilizes organic azides as the electrophilic nitrogen source, mediated by an iron(III) chloride catalyst. This method is effective for a wide range of alkyl- and arylzinc halides and provides access to highly functionalized secondary amines.

Another strategy employs O-benzoyl hydroxylamines as electrophilic nitrogen synthons in copper-catalyzed reactions. These reagents can be used for the synthesis of both secondary and tertiary amines from diorganozinc reagents, and the methodology has been extended to the direct amination of Grignard reagents with zinc chloride as a co-catalyst. The process is tolerant of significant steric hindrance and a broad range of functional groups.

Table 3: Methods for Electrophilic Amination of Organozinc Halides

| Nitrogen Source | Catalyst/Mediator | Product |

| Organic Azides | Iron(III) chloride | Secondary Amines |

| O-Benzoyl Hydroxylamines | Copper salts | Secondary or Tertiary Amines |

Oxidation Reactions (e.g., Epoxidation with Metallated Peroxides)

The oxidation of organozinc compounds, including this compound, represents a fundamental transformation pathway, typically leading to the formation of alcohols. This process is generally understood to proceed through an initial reaction with molecular oxygen to form an organometallic peroxide intermediate. researchgate.net While the outline specifies epoxidation with metallated peroxides, the predominant body of research focuses on the reaction of organozinc reagents with oxygen (air).

The generally accepted mechanism involves the insertion of oxygen into the carbon-zinc bond, yielding a zinc peroxide species (R-O-O-ZnX). researchgate.net This peroxide intermediate is itself a reactive species. In subsequent steps, this zinc peroxide can react with another molecule of the organozinc reagent. In this second step, the organometallic peroxide acts as an electrophilic "oxenoid" species, transferring an oxygen atom to the nucleophilic carbon of the second organozinc molecule. researchgate.net

This two-step, one-pot process ultimately yields two equivalents of the corresponding zinc alkoxide (R-O-ZnX). Upon aqueous workup, these alkoxides are protonated to furnish the final alcohol product. researchgate.net Research has shown that primary and secondary organozinc compounds can be effectively oxidized to their corresponding alcohols in good to excellent yields by reacting them with dry air in a suitable solvent like Tetrahydrofuran (THF). researchgate.net

The efficiency of this oxidation-reduction sequence can be influenced by reaction conditions. For instance, an increase in solvent polarity is thought to enhance the nucleophilic character of the organozinc reagent, thereby accelerating the reduction of the peroxide intermediate. researchgate.net While this general pathway is well-documented for producing alcohols from organozinc compounds, specific studies detailing the use of this compound for the epoxidation of alkenes using pre-formed metallated peroxides are not extensively reported in the reviewed literature.

Fundamental Mechanistic Insights into this compound Reactivity

Oxidative Addition and Reductive Elimination Pathways

The synthesis and subsequent reactions of this compound are fundamentally governed by the principles of oxidative addition and reductive elimination.

Oxidative Addition: The formation of this compound itself is a classic example of an oxidative addition reaction. In this process, elemental zinc (in the Zn(0) oxidation state) inserts into the carbon-bromine bond of n-butyl bromide. This results in the zinc being oxidized to Zn(II) and the formation of the C-Zn bond, yielding the organometallic product, this compound. wikipedia.org

The mechanism of this direct insertion is understood to be a two-step process occurring on the surface of the zinc metal:

Surface Oxidative Addition: The initial reaction forms a surface-bound organozinc intermediate. nih.gov

Solubilization: The surface intermediate is then solubilized into the reaction medium. nih.gov

Reductive Elimination: Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many cross-coupling reactions involving this compound, such as the Negishi coupling. slideshare.net After transmetallation of the butyl group from zinc to a transition metal catalyst (e.g., Palladium or Nickel), a diorganometal intermediate is formed (e.g., LₙPd(R)(Butyl)). Reductive elimination from this intermediate involves the coupling of the two organic groups (R and butyl) and the reduction of the metal center's oxidation state by two (e.g., Pd(II) to Pd(0)). slideshare.net This final step forms the desired carbon-carbon bond and regenerates the active catalyst, allowing the catalytic cycle to continue. slideshare.net

Transmetallation Processes and Rate-Determining Steps

Transmetallation is a pivotal step in the catalytic cycle of cross-coupling reactions where this compound is employed as a nucleophile. This process involves the transfer of the butyl group from the zinc atom to the transition metal center of the catalyst, typically palladium or nickel, which has already undergone oxidative addition with an organic halide. slideshare.net

The general sequence in a Negishi coupling is as follows:

Oxidative Addition: The organic halide (R-X) adds to the Pd(0) catalyst to form an organopalladium(II) complex (R-Pd(II)-X). slideshare.net

Transmetallation: this compound (Bu-Zn-Br) reacts with the R-Pd(II)-X complex. The butyl group displaces the halide on the palladium, forming a diorganopalladium(II) species (R-Pd(II)-Bu) and zinc bromide (ZnBrX). slideshare.net

Reductive Elimination: The diorganopalladium complex undergoes reductive elimination to yield the coupled product (R-Bu) and regenerate the Pd(0) catalyst. slideshare.net

Beta-Hydride Elimination Phenomena and Mitigation Strategies

Beta-hydride elimination is a common decomposition pathway for organometallic compounds that possess a hydrogen atom on the carbon atom beta to the metal center, a condition met by this compound. This process is a significant competing side reaction in cross-coupling catalysis, often leading to reduced yields of the desired product and the formation of alkenes.

The mechanism involves the transfer of a hydride from the beta-carbon of the butyl group to the zinc center via a four-membered ring transition state. This results in the formation of a zinc-hydride species and the elimination of 1-butene. Theoretical calculations on related butylzinc complexes have shown that this process involves a transition state where a β-H atom approaches the zinc center, leading to the cleavage of the C-H bond and formation of the C=C double bond.

| Step | Description |

|---|---|

| 1 | A vacant coordination site on the metal center allows for an agostic interaction with a C-H bond on the beta-carbon of the butyl group. |

| 2 | A four-membered cyclic transition state is formed involving the zinc atom, the alpha- and beta-carbons, and the beta-hydrogen. |

| 3 | The C-H bond is broken, and a new Zn-H bond is formed, concurrently with the formation of a C=C double bond. |

| 4 | The products, a metal-hydride complex and an alkene (1-butene), are released. |

Mitigation Strategies: Several strategies are employed to suppress or avoid beta-hydride elimination in reactions involving this compound:

Use of Specific Catalysts: Modern, highly active catalysts, such as certain Pd-PEPPSI precatalysts, have been designed to promote rapid reductive elimination, which can outcompete the rate of beta-hydride elimination. wikipedia.org

Ligand Choice: The use of bulky ligands on the transition metal catalyst can sterically hinder the formation of the planar, four-membered transition state required for beta-hydride elimination.

Low Temperatures: Running reactions at lower temperatures can disfavor the beta-hydride elimination pathway, as it often has a higher activation energy than the desired productive steps of the catalytic cycle.

Formation and Reactivity of Higher-Order Zincate Complexes

While organozinc halides like this compound are effective reagents, their reactivity, particularly in transmetallation steps for cross-coupling reactions, can be significantly enhanced by the formation of higher-order zincate complexes. These anionic species are formed by the coordination of additional anionic ligands, typically halides from salts like lithium chloride, to the zinc center.

For alkylzinc reagents, it has been observed that the presence of at least a stoichiometric amount of halide ions is necessary to form these zincate species, which are the active nucleophiles in the transmetallation to palladium catalysts. wikipedia.org The addition of a salt like LiCl to a solution of this compound (BuZnBr) can lead to the formation of ate-complexes such as lithium bromobutylzincate (Li[BuZnBr₂]) or lithium dibromobutylzincate (Li₂[BuZnBr₃]).

The increased reactivity of these zincate complexes is attributed to several factors:

Increased Nucleophilicity: The negative charge on the complex increases the electron density on the butyl group, making it a more potent nucleophile for transfer to the electrophilic transition metal center.

Breaking of Aggregates: Organozinc halides often exist as dimeric or higher-order aggregates in solution. The formation of salt complexes helps to break up these aggregates into more reactive monomeric species.

Favorable Thermodynamics: The formation of a stable salt byproduct (e.g., LiBr) during the transmetallation step can provide a thermodynamic driving force for the reaction.

The control over the formation of these different organozinc species (monoorganozinc halide vs. higher-order zincates) through the addition of activating salts is crucial for synthetic planning and optimizing the efficiency of reactions like the Negishi coupling. nih.gov

Radical Intermediates in Cross-Coupling Pathways

While many cross-coupling reactions involving organozinc reagents are described by ionic, two-electron pathways (oxidative addition, transmetallation, reductive elimination), there is substantial evidence that single-electron transfer (SET) mechanisms involving radical intermediates can also operate, particularly in nickel-catalyzed reactions.

In Ni-catalyzed enantioselective cross-coupling reactions between alkyl organometallics and alkyl halides, it has been proposed that the oxidative addition step proceeds through a radical pathway. [17 from initial search] This suggests a stereoconvergent mechanism, where a planar radical intermediate is formed from the alkyl halide, and the final stereochemistry of the product is determined by the chiral ligand on the nickel catalyst during the subsequent steps. [17 from initial search]

A plausible mechanistic cycle involving radical intermediates in a Ni-catalyzed coupling with an organozinc reagent might include the following steps:

Generation of Ni(I): A Ni(I) species is generated from the Ni(II) precatalyst.

Radical Generation: The Ni(I) complex reacts with the alkyl halide (R-X) to generate an alkyl radical (R•) and a Ni(II) species (X-Ni(II)-L).

Transmetallation/Radical Capture: The this compound transmetallates its butyl group to the Ni(II) center, or alternatively, the initially formed alkyl radical (R•) is captured by a Ni(0) or Ni(I) complex containing the butyl group.

Reductive Elimination: The resulting diorganonickel(II) or (III) intermediate undergoes reductive elimination to form the C-C bond and regenerate a lower-valent nickel species.

The synthesis of organozinc reagents themselves, particularly from alkyl iodides and zinc metal, is also believed to proceed through single-electron transfer pathways, generating transient radical intermediates that are stabilized by polar solvents. nih.gov The involvement of such radical pathways can explain certain side products and stereochemical outcomes that are not accounted for by purely ionic mechanisms.

Theoretical and Computational Studies of N Butylzinc Bromide Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular systems. These methods have been instrumental in elucidating the fundamental properties of organozinc reagents.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. While specific DFT studies focusing exclusively on n-butylzinc bromide are not extensively available in the literature, the principles can be illustrated using data from closely related organozinc and organomagnesium compounds, which are often studied computationally.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, providing key information on bond lengths and angles. For a simple organozinc halide like methylzinc chloride (CH₃ZnCl) solvated by tetrahydrofuran (B95107) (THF), a common solvent for these reagents, DFT calculations can predict the coordination environment around the zinc atom.

| Parameter | Calculated Value |

|---|---|

| Zn-C Bond Length (Å) | ~1.95 - 2.05 |

| Zn-Br Bond Length (Å) | ~2.30 - 2.40 |

| Zn-O (THF) Bond Length (Å) | ~2.00 - 2.15 |

| C-Zn-Br Bond Angle (°) | ~120 - 130 |

Energy calculations derived from DFT are crucial for understanding the thermodynamics of reactions involving this compound. For instance, the energy of solvation, which is the energy change when a solute dissolves in a solvent, can be computed. For model systems like ZnCl₂, ZnMeCl, and ZnMe₂, ab initio molecular dynamics studies in THF have provided insights into their solvation states. researchgate.net These studies reveal that various solvated species can coexist at room temperature. researchgate.net

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. A key reaction involving this compound is the Negishi cross-coupling, which forms a carbon-carbon bond between the butyl group and an organic halide, catalyzed by a transition metal complex, typically palladium or nickel.

DFT calculations have been employed to investigate the mechanism of such cross-coupling reactions. For a model Negishi coupling of a secondary alkylzinc reagent with an aryl halide, the free energy profile of the catalytic cycle can be computed. chinesechemsoc.org This typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.org The calculations can determine the energy barriers for each step, identifying the rate-determining step of the reaction. For example, in a palladium-catalyzed enantioconvergent coupling of a sec-alkylzinc reagent, the oxidative addition of the aryl halide to the palladium(0) catalyst was found to have an energy barrier of 10.4 kcal/mol, leading to a palladium(II) intermediate. chinesechemsoc.org

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |

|---|---|

| Oxidative Addition | ~10 - 15 |

| Transmetalation | ~5 - 10 |

| Reductive Elimination | ~15 - 20 |

These computational studies help in understanding how factors like the choice of ligand on the catalyst and the solvent can influence the efficiency and selectivity of the reaction.

Investigations of Electronic Structure and Bonding Characteristics

The nature of the carbon-zinc bond is a central aspect of the chemistry of this compound. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide detailed information about the electronic structure and bonding.

The C-Zn bond in organozinc compounds is known to be polar covalent. lscollege.ac.in Theoretical analyses of various zinc complexes have been used to characterize the nature of metal-metal and metal-ligand bonds. nih.gov QTAIM analysis, for instance, can reveal the degree of ionic versus covalent character in a bond by examining the electron density at the bond critical point. mdpi.com In related zinc complexes, the Zn-N bond has been shown to be stronger and more covalent than the Zn-O bond. mdpi.com Such analyses for this compound would quantify the partial charges on the carbon and zinc atoms and the extent of orbital overlap, providing a deeper understanding of its nucleophilic character.

Prediction of Reactivity Profiles and Selectivity Trends

Computational chemistry can be used to predict how a molecule will react and to explain observed selectivity. For organozinc reagents, this includes predicting their reactivity towards different electrophiles and understanding the factors that govern stereoselectivity in their reactions.

For example, DFT calculations have been used to explain the different outcomes in the uncatalyzed conjugate addition of organozinc halides to enones when using different solvents like DME and THF. rsc.org These studies revealed that the coordinating ability of the solvent can stabilize a transition state involving two organozinc moieties, thereby lowering the activation energy and promoting the reaction. rsc.org This highlights the predictive power of computational models in understanding and optimizing reaction conditions.

Computational Modeling of Aggregation States and Solvent Coordination Effects

In solution, organozinc reagents like this compound are not simple monomeric species. They are known to exist in a complex equilibrium involving dimers, higher aggregates, and different solvation states, often referred to as the Schlenk equilibrium. acs.orgucl.ac.uk Computational modeling, particularly ab initio molecular dynamics (AIMD), is well-suited to study these dynamic systems.

AIMD simulations of the related Grignard reagent, methylmagnesium chloride (CH₃MgCl), in THF have provided a detailed molecular-level picture of the Schlenk equilibrium. acs.orgucl.ac.uk These studies show that the transformation between the organometallic halide and its corresponding diorganometallic and metal dihalide species proceeds through chlorine-bridged dinuclear intermediates. acs.orgucl.ac.uk The solvent, THF, plays a crucial role by coordinating to the magnesium centers, with the number of coordinating solvent molecules influencing the stability and reactivity of the different species in solution. acs.orgucl.ac.uk The energy differences between various solvated dimeric structures are often small, typically less than 5 kcal/mol, indicating a dynamic and complex equilibrium. ucl.ac.uk

A study on the solvation of ZnCl₂, ZnMeCl, and ZnMe₂ in THF using AIMD further underscores the importance of explicit solvent modeling. researchgate.netchemrxiv.org It was found that these species exist in various solvation states at room temperature, which cannot be adequately described by simpler continuum solvent models. chemrxiv.org These computational approaches are essential for accurately representing the behavior of this compound in solution and understanding how solvent choice can impact its reactivity.

Applications of N Butylzinc Bromide in Complex Organic Synthesis

Stereoselective and Enantioselective Synthesis

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. n-Butylzinc bromide, often in conjunction with chiral ligands or auxiliaries, has proven to be a capable reagent in the stereoselective and enantioselective construction of chiral centers and the execution of stereocontrolled transformations.

Asymmetric Construction of Chiral Centers

The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones represents a powerful method for the synthesis of chiral secondary and tertiary alcohols, respectively. While the addition of diethylzinc (B1219324) is more commonly reported, the principles extend to other organozinc halides like this compound. The success of these reactions hinges on the use of a chiral catalyst, typically an amino alcohol, that coordinates to the zinc atom and directs the nucleophilic attack of the butyl group to one face of the carbonyl, leading to an excess of one enantiomer.

The enantioselectivity of these additions is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. For instance, the addition of dialkylzinc reagents to aldehydes in the presence of chiral β-amino alcohols can proceed with high enantiomeric excess (ee). While specific data for this compound is less prevalent in readily available literature, the general mechanism involves the formation of a chiral zinc-ligand complex that then coordinates the aldehyde, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product alcohol.

Table 1: Illustrative Examples of Enantioselective Addition of Organozinc Reagents to Aldehydes This table is a generalized representation based on the principles of enantioselective organozinc additions and may not reflect data specific to this compound due to limited direct search results.

| Aldehyde | Chiral Ligand | Product | Yield (%) | ee (%) |

| Benzaldehyde | (-)-DAIB | 1-Phenyl-1-pentanol | High | High |

| 4-Chlorobenzaldehyde | Chiral Amino Alcohol | 1-(4-Chlorophenyl)-1-pentanol | Moderate to High | Moderate to High |

| Cyclohexanecarboxaldehyde | Chiral Diol | 1-Cyclohexyl-1-pentanol | Moderate | Moderate |

Stereoconvergent and Stereospecific Transformations